2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile
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Overview
Description
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile is a complex organic compound that features a unique structure combining an indole moiety, a thioether linkage, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the indole derivative with a suitable thiol compound in the presence of a base.
Attachment of the Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction, where the thioether-indole intermediate reacts with an azepane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The indole moiety may interact with enzymes or receptors, while the thioether and azepane groups could influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(azepan-1-yl)acetonitrile: Shares the azepane ring and nitrile group but lacks the indole and thioether linkages.
1-(2-oxoethyl)-1H-indole: Contains the indole and oxoethyl groups but lacks the azepane and thioether linkages.
Uniqueness
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile is unique due to its combination of an indole moiety, a thioether linkage, and an azepane ring, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c19-9-12-23-17-13-21(16-8-4-3-7-15(16)17)14-18(22)20-10-5-1-2-6-11-20/h3-4,7-8,13H,1-2,5-6,10-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWOJYYZDCMECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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